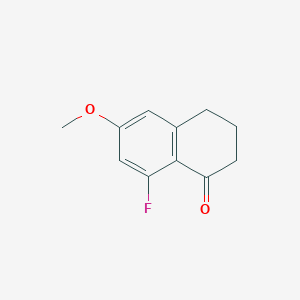

8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

Starting Material: A suitable naphthalene derivative.

Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methoxylation: Introduction of the methoxy group using methanol in the presence of a base such as sodium hydride.

Cyclization: Formation of the dihydronaphthalenone structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Enolate Formation and Alkylation

The ketone moiety undergoes deprotonation to form enolates, enabling C–C bond formation. Lithium diisopropylamide (LDA) in THF at −78°C generates the enolate, which reacts with electrophiles like nonafluorobutanesulfonyl fluoride (NfF) or allyl chloroformate .

Example Reaction:

Enolate NfFTHF 78 C rtPerfluoroalkylated product

| Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| NfF | None | THF, −78°C → rt | 65−75% | |

| Allyl chloroformate | Pd₂(dba)₃ | Toluene, 40°C, 17 h | 93% |

This reaction is critical for introducing perfluoroalkyl groups or allyl chains, expanding the compound’s utility in medicinal chemistry .

Claisen–Schmidt Condensation

The ketone participates in Claisen–Schmidt condensations with aromatic aldehydes to form α,β-unsaturated ketones. For example, condensation with 4-methoxy-2-(trifluoromethyl)benzaldehyde in acetic acid under HCl gas yields chalcone derivatives .

Reaction Scheme:

Tetralone AldehydeAcOH HClChalcone derivative

Key Data:

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution to the para and ortho positions, while fluorine’s electron-withdrawing effect moderates reactivity. Bromination and sulfonation have been reported for analogous compounds .

Example:

Bromination of 7-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one at the α-position of the ketone proceeds via TMS enolate intermediacy .

| Substituent | Electrophile | Position | Yield | Reference |

|---|---|---|---|---|

| Methoxy (−OCH₃) | Br₂ | C-5 | 60−70% |

Reduction and Oxidation

The ketone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄. Conversely, oxidation under strong conditions (e.g., KMnO₄) can cleave the aromatic ring, though this is less common due to steric protection by substituents .

Reduction Example:

TetraloneNaBH EtOH1 Hydroxy 3 4 dihydronaphthalene

| Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|

| NaBH₄ | Ethanol | 80−90% |

Transition Metal-Catalyzed Cross-Couplings

Palladium-catalyzed allylation using allyl enol carbonates achieves enantioselective C–C bond formation. (S)-t-Bu-PHOX ligand ensures up to 92% enantiomeric excess (ee) .

Optimized Conditions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that certain analogs of this compound effectively induced apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity of this compound Derivatives

Biological Studies

2.1 Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Studies indicate that this compound can protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for further research in treatments for conditions like Alzheimer's disease and Parkinson's disease.

Table 2: Neuroprotective Effects Observed

| Study Type | Model Used | Observations | Reference |

|---|---|---|---|

| In vitro | Neuronal cell lines | Reduced apoptosis under stress | |

| In vivo | Mouse model | Improved cognitive function |

Therapeutic Applications

3.1 Potential as a Therapeutic Agent

Given its biological activity, this compound is being investigated as a potential therapeutic agent for various diseases. Its ability to modulate biological pathways makes it suitable for development into drugs targeting cancer and neurodegenerative diseases.

Case Study: Development Pathway

A recent case study focused on the synthesis and evaluation of this compound's derivatives for their efficacy against specific cancer types. The study highlighted the optimization of chemical structures to enhance bioavailability and potency while reducing toxicity.

Mecanismo De Acción

The mechanism of action of 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.

Comparación Con Compuestos Similares

Similar Compounds

8-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, potentially resulting in different binding properties and reactivity.

8-Fluoro-6-methoxy-naphthalene: Lacks the dihydro structure, which might influence its stability and reactivity.

Uniqueness

The combination of fluorine and methoxy groups in 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique, potentially offering a balance of properties such as enhanced binding affinity, metabolic stability, and solubility.

Actividad Biológica

8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, identified by its CAS number 1273596-37-4, is a synthetic organic compound belonging to the naphthalene derivatives. This compound has garnered attention for its potential biological activities, including antibacterial and antiparasitic properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 g/mol |

| IUPAC Name | 8-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |

| PubChem CID | 55297674 |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. In a comparative study of various naphthalene derivatives against Staphylococcus aureus, this compound demonstrated notable effectiveness.

Table 1: Antibacterial Activity Against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 12.5 µg/mL |

| Control (Ciprofloxacin) | 0.5 µg/mL |

The compound's mechanism of action is hypothesized to involve the disruption of bacterial cell membranes and induction of oxidative stress, leading to cell death .

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise in antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that it possesses an IC50 value significantly lower than that of traditional antimalarial drugs.

Table 2: Antiparasitic Activity Against Plasmodium falciparum

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 0.16 |

| Chloroquine | 0.06 |

These results suggest that the compound may be effective against both chloroquine-sensitive and resistant strains of P. falciparum, making it a candidate for further development in malaria treatment .

Case Study 1: Synthesis and Testing

A recent study explored the green synthesis of naphthalene derivatives including this compound. The synthesized compounds were subjected to antibacterial and antiparasitic assays. The results confirmed the enhanced biological activity attributed to the fluorine substitution at the aromatic ring .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial and parasitic infections. The docking analysis revealed strong binding affinity with dihydroorotate dehydrogenase (DHODH) in P. falciparum, indicating a potential target for antimalarial activity .

Propiedades

IUPAC Name |

8-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFNZGGLUHRUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CCC2)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.